molecular formula C17H21OP B14514901 2,2-Dimethylpropyl diphenylphosphinite CAS No. 63507-05-1

2,2-Dimethylpropyl diphenylphosphinite

Cat. No.: B14514901
CAS No.: 63507-05-1
M. Wt: 272.32 g/mol
InChI Key: LXGUNQHBHYWEMC-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound with the formula P(OC(CH3)2CH2CH3)(C6H5)2. It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to donate electron density to metal centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:

    Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.

  • The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
  • The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.

    Automated mixing and reaction: under controlled conditions to ensure consistent product quality.

    Purification: through industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphinates.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.

Major Products

    Oxidation: The major product is a phosphinate, such as diphenylphosphinate.

    Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.

Scientific Research Applications

2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.

    Biology: It can be used in the synthesis of biologically active compounds.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl diphenylphosphinite
  • Ethyl diphenylphosphinite
  • Butyl diphenylphosphinite

Comparison

2,2-Dimethylpropyl diphenylphosphinite is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in catalytic applications. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific catalytic processes.

Properties

CAS No.

63507-05-1

Molecular Formula

C17H21OP

Molecular Weight

272.32 g/mol

IUPAC Name

2,2-dimethylpropoxy(diphenyl)phosphane

InChI

InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

LXGUNQHBHYWEMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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